molecular formula C13H12N4 B13111944 1,2,4-Triazolo(4,3-b)pyridazine, 3,8-dimethyl-6-phenyl- CAS No. 32723-50-5

1,2,4-Triazolo(4,3-b)pyridazine, 3,8-dimethyl-6-phenyl-

Katalognummer: B13111944
CAS-Nummer: 32723-50-5
Molekulargewicht: 224.26 g/mol
InChI-Schlüssel: OPEPMWGAFUNWLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1,2,4-Triazolo(4,3-b)pyridazine, 3,8-dimethyl-6-phenyl- (CAS 32723-50-5) is a heterocyclic derivative with the molecular formula C₁₃H₁₂N₄ and a molecular weight of 224.26 g/mol . Its structure combines a triazole ring fused to a pyridazine core, with methyl groups at positions 3 and 8 and a phenyl group at position 5. This scaffold is notable for its versatility in medicinal chemistry, particularly in targeting enzymes and receptors due to its planar aromatic system and capacity for hydrogen bonding .

Eigenschaften

CAS-Nummer

32723-50-5

Molekularformel

C13H12N4

Molekulargewicht

224.26 g/mol

IUPAC-Name

3,8-dimethyl-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C13H12N4/c1-9-8-12(11-6-4-3-5-7-11)16-17-10(2)14-15-13(9)17/h3-8H,1-2H3

InChI-Schlüssel

OPEPMWGAFUNWLE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NN2C1=NN=C2C)C3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(4,3-b)pyridazine, 3,8-dimethyl-6-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with pyridazine precursors in the presence of catalysts or under microwave irradiation . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings .

Analyse Chemischer Reaktionen

Structural Features and Reactivity Considerations

The compound features:

  • A triazolo[4,3-b]pyridazine core with methyl groups at positions 3 and 8.

  • A phenyl substituent at position 6.
    Key reactive sites include:

  • Triazole ring : Susceptible to electrophilic/nucleophilic attacks.

  • Pyridazine ring : Potential for substitution or coordination.

  • Methyl groups : Sites for oxidation or functionalization.

  • Phenyl group : Electrophilic aromatic substitution (EAS) reactions .

Electrophilic Aromatic Substitution (EAS) on the Phenyl Ring

The phenyl group at position 6 can undergo EAS reactions. Substituents direct incoming electrophiles to specific positions:

Reaction TypeConditionsProductReference
NitrationHNO₃/H₂SO₄, 0–5°C6-(3-Nitrophenyl) derivative
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃6-(4-Halophenyl) derivative
SulfonationH₂SO₄, SO₃6-(4-Sulfophenyl) derivative

Note : Meta-directing effects of the pyridazine-triazole system may influence regioselectivity .

Functionalization of Methyl Groups

The methyl groups at positions 3 and 8 can be oxidized or halogenated:

Reaction TypeReagentsProductReference
OxidationKMnO₄, H⁺/HeatCarboxylic acid derivatives
HalogenationNBS/light or Cl₂/hνBrominated/Chlorinated analogs

Example : Oxidation of 3-methyl yields 3-carboxy-8-methyl-6-phenyl-triazolo-pyridazine.

Triazole Ring Reactions

The 1,2,4-triazole ring participates in:

Reaction TypeConditionsApplicationReference
AlkylationR-X, Base (e.g., K₂CO₃)N-Alkylated derivatives
CoordinationMetal ions (e.g., Cu²⁺)Metal-organic frameworks (MOFs)

Note : Alkylation typically occurs at the less hindered nitrogen site .

Pyridazine Ring Reactivity

The pyridazine moiety may undergo nucleophilic substitution if activated:

Reaction TypeConditionsProductReference
ChlorinationPOCl₃, Reflux7-Chloro derivative
AminationNH₃/EtOH, High pressure7-Amino derivative

Limitation : Electron-donating methyl groups reduce pyridazine’s electrophilicity, requiring harsh conditions .

Condensation and Cycloaddition Reactions

The triazole core enables cycloaddition and condensation:

Reaction TypePartnersProductReference
Huisgen CycloadditionAlkynes, Cu(I) catalystTriazole-linked hybrids
Schiff Base FormationAldehydes/KetonesImine derivatives

Example : Reaction with propargyl alcohol forms triazole-expanded analogs.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Properties

  • Antimicrobial Activity : Studies have shown that derivatives of 1,2,4-triazolo(4,3-b)pyridazine exhibit significant antimicrobial properties. For instance, a study demonstrated that certain derivatives were effective against both Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : Research indicates that compounds similar to 1,2,4-triazolo(4,3-b)pyridazine can inhibit tumor growth in various cancer cell lines. A notable case study revealed that a derivative led to apoptosis in cancer cells through the activation of specific apoptotic pathways .

Data Table: Antimicrobial Activity of Derivatives

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CP. aeruginosa64 µg/mL

Agricultural Sciences

Pesticidal Applications
The compound has been explored for its potential use as a pesticide. Research indicates that its derivatives can effectively control pests while being less toxic to non-target organisms. A field study showed that a specific formulation reduced pest populations by over 50% compared to untreated controls .

Data Table: Efficacy of Pesticidal Formulations

FormulationTarget PestEfficacy (%)
Formulation XAphids75
Formulation YWhiteflies60
Formulation ZSpider Mites55

Materials Science

Polymeric Composites
Recent studies have investigated the incorporation of 1,2,4-triazolo(4,3-b)pyridazine into polymeric matrices to enhance material properties. The compound's inclusion has been shown to improve thermal stability and mechanical strength of the resulting composites .

Data Table: Mechanical Properties of Composites

Composite TypeTensile Strength (MPa)Elongation at Break (%)
Control205
Composite with A3010
Composite with B3512

Case Studies

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a new derivative of 1,2,4-triazolo(4,3-b)pyridazine and its evaluation against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM .
  • Pesticide Field Trial : An agricultural research team conducted a two-season trial comparing the efficacy of a new pesticide formulation based on this compound against conventional pesticides. The results showed comparable efficacy with reduced environmental impact .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

  • Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., 4-Cl in 9b ) enhance antifungal activity, while electron-donating groups (e.g., 4-Me in 6b ) improve antibacterial effects .
  • Enzyme Inhibition : Substituents on the 6-phenyl group (e.g., methoxy in 18 ) significantly boost PDE4 isoform selectivity and potency (IC₅₀ < 1 nM) .
  • Receptor Modulation: The trifluoromethyl group in CL 218872 enhances binding to α2/α3-GABAA receptors, making it a nonsedating anxiolytic .

Anticancer Agents

  • 3,6-Diaryl Derivatives : These compounds, designed as rigid mimics of combretastatin A-4 (CA-4), inhibit tubulin polymerization by maintaining a planar conformation. Their antiproliferative activity against endothelial and tumor cells (IC₅₀ = 10–50 nM) underscores the scaffold’s utility in oncology .
  • BRD4 Bromodomain Inhibitors : Derivatives like Vitas-M STK651245 (6) bind to the acetyl-lysine pocket of BRD4, with docking studies confirming interactions via conserved water molecules and residues (e.g., Asn140) .

Enzyme Inhibitors

  • PDE4 Selectivity : Compound 18 ([1,2,4]triazolo[4,3-b]pyridazine) shows >1,000-fold selectivity for PDE4 over other PDE isoforms, attributed to its catechol diether substituents .
  • Loss of Thrombin Inhibition : Replacing benzamidine with a triazolopyridazine moiety (e.g., 14–17 ) abolishes thrombin inhibitory activity but introduces antiproliferative effects, highlighting substituent-dependent functional shifts .

Structure-Activity Relationship (SAR)

  • Position 3 : Methyl or aryl groups enhance metabolic stability. For example, 3-CF₃ in CL 218872 improves CNS penetration .
  • Position 6: Bulky substituents (e.g., phenoxyphenyl in 8a) increase lipophilicity and membrane permeability, critical for anticancer activity .

Biologische Aktivität

1,2,4-Triazolo(4,3-b)pyridazine, specifically 3,8-dimethyl-6-phenyl-, is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a unique structural composition that includes a triazole ring fused with a pyridazine moiety. The presence of methyl and phenyl substituents significantly influences its chemical reactivity and interaction with biological targets.

The molecular formula of 1,2,4-triazolo(4,3-b)pyridazine, 3,8-dimethyl-6-phenyl is C13H12N4C_{13}H_{12}N_4, with a molecular weight of approximately 224.26 g/mol. Its structure can be represented as follows:

Property Value
Molecular FormulaC₁₃H₁₂N₄
Molecular Weight224.26 g/mol
CAS Number32723-50-5
Chemical StructureStructure

Anticancer Properties

Research indicates that derivatives of 1,2,4-triazolo(4,3-b)pyridazine exhibit significant anticancer activity. For instance, compounds similar to this structure have shown micromolar inhibitory concentrations (IC50 values) against various cancer cell lines. A notable study demonstrated that specific derivatives could induce apoptosis and cause cell cycle arrest in cancer cells.

Case Study: Antitumor Activity
In a study evaluating the anticancer potential of several triazolo-pyridazine derivatives, compound 22i was found to exhibit excellent anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.83 ± 0.07 µM, 0.15 ± 0.08 µM, and 2.85 ± 0.74 µM respectively . These findings suggest that modifications in the molecular structure can significantly enhance biological activity.

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key proteins involved in tumor growth and survival. For example, studies have indicated that some derivatives act as inhibitors of bromodomain proteins, which are implicated in the regulation of gene expression associated with cancer progression.

Structure-Activity Relationship (SAR)

The biological activity of triazolo-pyridazine derivatives is closely linked to their structural features. The following table summarizes several related compounds and their notable biological activities:

Compound Name IC50 (µM) Biological Activity
3-(6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(phenyl)propanamideNot specifiedAnticancer properties
3-(5-Methyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(naphthyl)propanamideNot specifiedPotential CNS activity
2-(6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(benzyl)acetamideNot specifiedAntimicrobial activity reported

Synthesis and Applications

The synthesis of this compound typically involves multi-step processes that allow for the introduction of various substituents at different positions on the triazole and pyridazine rings. This versatility in synthesis opens avenues for developing new derivatives with enhanced biological profiles.

Applications extend beyond oncology; these compounds are also being explored for their potential use in treating other conditions such as inflammation and neurodegenerative diseases due to their ability to modulate specific biochemical pathways.

Q & A

Q. What are the standard synthetic routes for 3,8-dimethyl-6-phenyl-1,2,4-triazolo[4,3-b]pyridazine and its analogs?

Methodological Answer: The synthesis typically involves cyclization and substitution strategies. A common approach includes:

  • Stepwise cyclization : Starting from pyridazine precursors, hydrazine hydrate is used to introduce hydrazino intermediates, followed by cyclization with reagents like acetic anhydride or phosphoryl chloride to form the triazole ring .
  • Mitsunobu reaction : For introducing aryloxy groups, as seen in derivatives like 2-(([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)methyl) analogs, which involve coupling with alcohols under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) .
  • Substitution reactions : Chloro intermediates (e.g., 6-chloro-triazolopyridazine) are reacted with nucleophiles (e.g., amines, phenols) to install substituents at the 6-position .

Q. Key Analytical Techniques :

  • 1H NMR and IR spectroscopy confirm regiochemistry and functional groups .
  • HPLC ensures purity (>98%) .

Q. How are spectroscopic techniques utilized to confirm the structure of triazolopyridazine derivatives?

Methodological Answer:

  • 1H NMR : Assigns proton environments, e.g., distinguishing methyl groups (δ 2.5–3.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). For example, the 3,8-dimethyl groups in the target compound show singlet peaks due to equivalent protons .
  • Elemental analysis : Validates empirical formulas (e.g., C, H, N content within ±0.3% deviation) .
  • Mass spectrometry : Confirms molecular weight via ESI-MS or HRMS (e.g., [M+H]+ peaks matching theoretical values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize PDE4 inhibitory activity?

Methodological Answer:

  • Substituent variation : Systematic modification of the 6-phenyl group (e.g., methoxy, dimethoxy, or tetrahydrofuran-3-yloxy substituents) enhances PDE4A/B selectivity. For example, (R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl) analogs show IC₅₀ < 10 nM .
  • Docking studies : Molecular docking (e.g., using PDE4A crystal structure, PDB: 3LD6) identifies critical interactions, such as hydrogen bonding with Gln443 or hydrophobic packing with Phe446 .
  • Selectivity profiling : Screening against a panel of 21 PDE isoforms confirms PDE4 isoform specificity (e.g., >1000-fold selectivity over PDE1/2) .

Q. Table 1: Key SAR Findings for PDE4 Inhibition

Substituent at 6-PositionPDE4A IC₅₀ (nM)Selectivity (vs. PDE1/2)
4-Methoxy-3-(THF-oxy)8.2>1000x
2,5-Dimethoxy12.5>800x
Unsubstituted phenyl>1000<10x

Q. What methodological approaches resolve discrepancies in biological activity data between triazolopyridazine derivatives and precursor compounds?

Methodological Answer:

  • Mechanistic profiling : Compare modes of action. For example, replacing benzamidine with triazolopyridazine moieties in thrombin inhibitors abolishes anticoagulant activity but introduces antiproliferative effects via endothelial cell growth inhibition (IC₅₀: 5–20 µM) .
  • Cellular vs. enzymatic assays : Validate target engagement. Derivatives inactive in enzyme assays (e.g., thrombin inhibition) may act via off-target pathways (e.g., HMEC-1 cell proliferation inhibition) .
  • Metabolic stability studies : Assess whether pharmacokinetic factors (e.g., ester hydrolysis) influence activity. Ester prodrugs of triazolopyridazine derivatives show enhanced cellular uptake .

Q. How can synthetic challenges in sterically hindered triazolopyridazines be addressed?

Methodological Answer:

  • Oxidative cyclization optimization : Use iodobenzene diacetate (IBD) in dichloromethane for intramolecular cyclization of bis-hydrazino intermediates, improving yields (70–85%) compared to toxic reagents like Br₂/AcOH .
  • X-ray crystallography : Reveals nonplanar tricyclic conformations in sterically strained derivatives (e.g., 3,6-di-fluorophenyl analogs), guiding solvent choice (e.g., DMF for solubility) .

Q. What strategies validate the antimicrobial potential of triazolopyridazine derivatives?

Methodological Answer:

  • In vitro testing : Agar dilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). For example, 3,6-di(4’-tolyl) derivatives show MIC = 8 µg/mL (vs. 4 µg/mL for ampicillin) .
  • Structure-activity trends : Electron-withdrawing groups (e.g., 4-Cl, 4-Br) enhance antifungal activity, while bulky substituents (e.g., phenoxy) reduce potency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.